1-Amino-3-ethylpiperidin-4-ol
Overview
Description
1-Amino-3-ethylpiperidin-4-ol is a chemical compound belonging to the piperidine derivatives family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-Amino-3-ethylpiperidin-4-ol is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry A series of novel piperidin-4-ol derivatives were evaluated for potential treatment of hiv . The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
It’s worth noting that most ccr5 antagonists, which piperidin-4-ol derivatives could potentially be, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Pharmacokinetics
Pharmacokinetics describes the relationship between dose administered and time course of drug concentration and is characterized by systemic input and disposition kinetic processes .
Result of Action
A series of novel piperidin-4-ol derivatives were evaluated for potential treatment of hiv, and the ccr5 antagonistic activities of the compounds have also been evaluated .
Action Environment
It’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Cellular Effects
The effects of 1-Amino-3-ethylpiperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of certain cell types, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . For example, studies have shown that high doses of this compound can lead to neurotoxicity and hepatotoxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially influencing the overall metabolic state of the organism. Understanding these pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different tissues, influencing its overall biological activity. For instance, the compound may be preferentially taken up by certain cell types, leading to tissue-specific effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of ethyl piperidine-4-carboxylate with ammonia under high pressure and temperature conditions. Another method includes the reduction of 1-ethylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, replacing one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and alkyl groups can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated compounds, alkylated derivatives, and other substituted piperidines.
Scientific Research Applications
1-Amino-3-ethylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a potential pharmacological agent.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Amino-3-ethylpiperidin-4-ol is similar to other piperidine derivatives, such as:
Piperidine: The parent compound with no substituents.
N-ethylpiperidine: Piperidine with an ethyl group attached to the nitrogen atom.
Piperidin-4-ol: Piperidine with a hydroxyl group at the 4-position.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
1-amino-3-ethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-6-5-9(8)4-3-7(6)10/h6-7,10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKGMQBOHCPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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